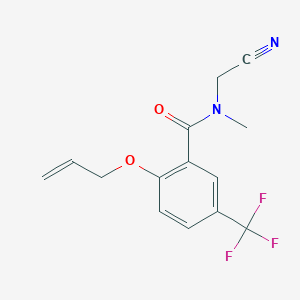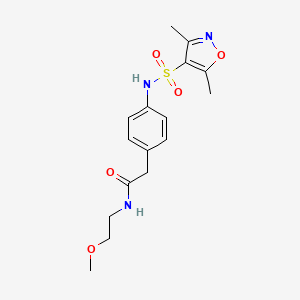
2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound was first synthesized in 2008 and has since been the subject of numerous studies. In
Applications De Recherche Scientifique
Hydrolysis and Solvent Interactions
The compound has been studied in the context of hydrolysis kinetics, particularly its interactions with various solutes in aqueous solutions. For example, the kinetics of uncatalyzed hydrolysis of certain chemical compounds, including sulfonamides, have been analyzed in aqueous solutions containing various solutes like formamide, acetamide, propionamide, and others. This research provides insights into the Gibbs energies for substrate ↔ added solute interactions, shedding light on the chemical behavior of similar compounds in different solvent environments (Kerstholt, Engberts, & Blandamer, 1993).
Antimalarial and Antiviral Potential
Sulfonamides, including structures similar to the compound , have been explored for their potential in treating diseases. For instance, antimalarial sulfonamides have been investigated using computational calculations and molecular docking studies. These studies assess the reactivity of sulfonamide derivatives and their in vitro antimalarial activity, also characterizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Additionally, these compounds have been evaluated against COVID-19, indicating their broader application in pharmaceutical research (Fahim & Ismael, 2021).
Transition Metal Complexes and Antibacterial Activity
Sulfonamide-derived compounds, including those structurally related to the compound , have been synthesized and studied for their biological activities. Research has involved synthesizing sulfonamide-derived new ligands and their transition metal complexes, characterizing them through various methods, and evaluating their antibacterial and antifungal activities. These studies highlight the potential of sulfonamide-derived compounds in developing new antibacterial agents (Chohan & Shad, 2011).
Fluorescence and Molecular Probing
Compounds structurally similar to the queried compound have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential use in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes. This research highlights the potential of sulfonamide derivatives in the field of molecular probing and fluorescence-based detection (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-16(12(2)24-18-11)25(21,22)19-14-6-4-13(5-7-14)10-15(20)17-8-9-23-3/h4-7,19H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUKKFZXWZMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

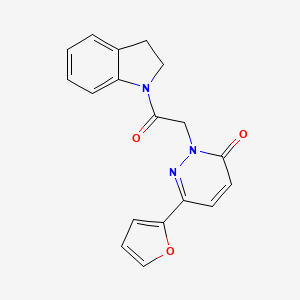

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

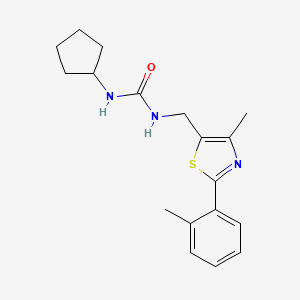
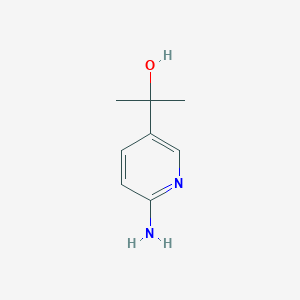
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
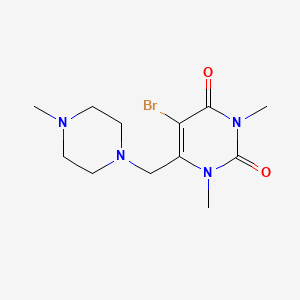

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)
